5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Description
5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a diarylpyrimidine derivative characterized by a pyrimidine core substituted with a 2-methoxyphenyl group at position 5 and a phenolic moiety at position 2. The phenolic oxygen is further functionalized with a 2,5-dimethylbenzyl ether.
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-9-18(2)19(12-17)15-31-20-10-11-22(24(29)13-20)26-23(14-27-16-28-26)21-6-4-5-7-25(21)30-3/h4-14,16,29H,15H2,1-3H3 |
InChI Key |
ZOIHCACPLWJELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Etherification: The phenol group is then etherified with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the etherified phenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyrimidinyl group can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrimidinyl group can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related diarylpyrimidines and benzyloxy-substituted derivatives (Table 1). Key differences lie in the substituents on the benzyl and pyrimidine moieties, which influence physicochemical properties and biological interactions.
Table 1: Comparison of Structural Analogues
Key Observations
The 2-methoxyphenyl substituent may improve electron-donating capacity relative to TF15’s 4-nitrophenoxy group, which is strongly electron-withdrawing .
Physicochemical Properties: The fluorinated analog () exhibits higher lipophilicity (logP) due to fluorine’s electronegativity, whereas the target compound’s dimethyl groups may balance hydrophobicity and metabolic stability . TF15’s nitrophenoxy group contributes to its high melting point (233–236°C), suggesting stronger intermolecular interactions compared to the target compound’s methoxy group .
Biological Implications: TF13–TF15 demonstrate the critical role of cyano and nitro groups in antiviral activity, whereas the target compound’s methoxy and methyl groups may shift its selectivity toward bacterial or fungal targets (e.g., akin to ’s thiadiazoles) . The thienopyrimidine core in ’s derivatives shows potent MCL-1/BCL-2 inhibition, suggesting that the target compound’s pyrimidine core could be modified for similar anticancer applications .
Biological Activity
The compound 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a phenolic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be analyzed based on its functional groups, which include:
- Phenolic hydroxyl groups : These are known to contribute to antioxidant and anti-inflammatory activities.
- Pyrimidine ring : This structure is often associated with various biological activities, including anticancer properties.
Molecular Formula
The molecular formula of the compound is .
Antioxidant Activity
Phenolic compounds are widely recognized for their antioxidant properties. The presence of hydroxyl groups in 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol may enhance its ability to scavenge free radicals and inhibit lipid peroxidation. Studies suggest that such compounds can significantly reduce oxidative stress in various biological systems.
Anti-inflammatory Effects
Research indicates that similar phenolic compounds can inhibit pro-inflammatory pathways. The compound may exert its anti-inflammatory effects by downregulating the expression of inflammatory cytokines and inhibiting the NF-κB signaling pathway. This mechanism is critical in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
Several studies have demonstrated the anticancer potential of phenolic compounds. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in cancer cells by:
- Inhibiting cell proliferation.
- Modulating signaling pathways related to cell survival and apoptosis.
Case Study: In Vitro Anticancer Activity
A study investigated the effects of a structurally related compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis via caspase activation |
| HCT116 (Colon) | 30 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound may also possess antimicrobial properties. Phenolic compounds are known to exhibit activity against a range of bacteria and fungi. This activity can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
The biological activity of 5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression, such as COX-2.
- Modulation of Gene Expression : It can influence the expression of genes involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
